

A Comparative Guide to Validated Analytical Methods for Teriflunomide Determination

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Compound of Interest

Compound Name: 5-ethyl-2-(trifluoromethyl)aniline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various validated analytical methods for the determination of teriflunomide, the active metabolite of leflunomide. The information presented is crucial for researchers and professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and quality control of teriflunomide in pharmaceutical formulations. This document summarizes key performance data from published studies and offers detailed experimental protocols for several common analytical techniques.

Quantitative Performance Data

The following table summarizes the quantitative performance parameters of different validated methods for teriflunomide determination. This allows for a direct comparison of the linearity, sensitivity, and precision of each technique.

Method	Matrix	Linearity Range	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Precision (%RSD)	Accuracy (%)	Citation
LC-MS/MS	Human Plasma	5 - 500 µg/L	-	-	Inter-batch: 1.9 - 8.8	-8.4 to 8.0	[1]
LC-MS/MS	Human Serum/Plasma	5 ng/mL - 200 µg/mL	-	5 ng/mL	-	-	[2][3][4]
LC-MS/MS	Human Serum/Plasma	0.005 - 200 mcg/mL	-	0.005 mcg/mL	< 8.15% CV	Within 5.4%	[5]
LC-MS/MS	Human Plasma	1.0 - 4000 ng/mL	-	-	Intra- and inter-day results were within acceptable limits	Within acceptable limits	[6]
RP-UHPLC	API	35 - 247 µg/ml	1.61 µg/ml	4.90 µg/ml	< 2%	Satisfied	[7]
RP-HPLC	Human Plasma	10 - 60 µg/ml	-	1.6 µg/ml	-	-	[8][9]
RP-HPLC	-	5 - 100 µg/mL	-	-	-	-	[10][11]
RP-HPLC	API and Process Impurities	0.066–3.262 µg/ml (Teriflunomide)	0.0037 µg/ml	0.0096 µg/ml	-	-	[12]

HPTLC	-	100 - 500 ng/band	-	-	-	-	[13][14]
HPTLC	-	2 - 10 μ g/band	-	-	-	-	[10][11]
UV Spectrophotometry	Tablet Formulation	4 - 20 μ g/ml	-	-	-	-	[15]

Experimental Protocols

This section provides detailed methodologies for some of the key analytical techniques used for teriflunomide determination.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma[1]

- Sample Preparation: Teriflunomide and its deuterated internal standard are extracted from human plasma.
- Chromatography:
 - Column: C18 reversed-phase column.
 - Mobile Phase: Not explicitly stated, but typical for reversed-phase chromatography.
- Detection:
 - Instrument: API 3000 LC-MS/MS System.
 - Mode: Negative ion Multiple Reaction Monitoring (MRM).
 - Transitions: m/z 269.1/160.0 for teriflunomide and m/z 273.1/164.0 for the internal standard.

Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) for Active Pharmaceutical Ingredient (API)[7]

- Sample Preparation: The API is dissolved in a suitable solvent.
- Chromatography:
 - Column: Sunniest C18 (250mm × 4.6mm, 5μm).
 - Mobile Phase: Acetonitrile (ACN) and Water (60:40 v/v).
 - Flow Rate: 1.0 ml/minute (isocratic).
- Detection:
 - Detector: UV detector.
 - Wavelength: 210 nm.

High-Performance Thin-Layer Chromatography (HPTLC) for Stability Indicating Analysis[13][14]

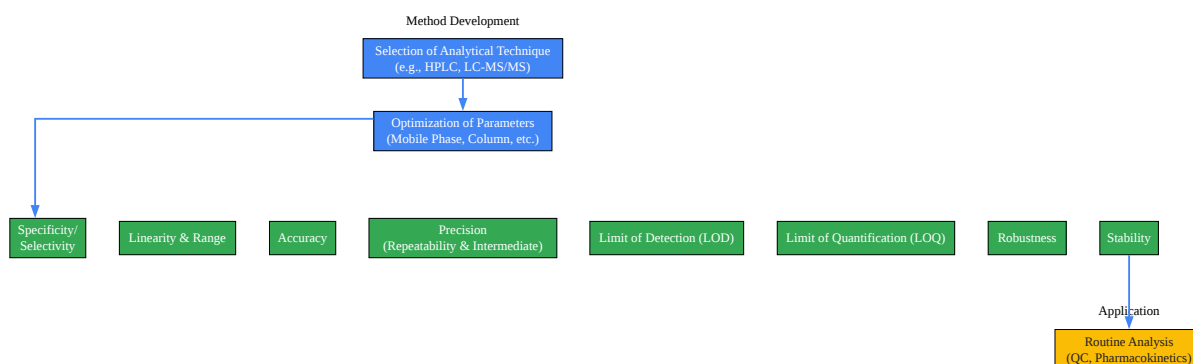
- Sample Application: Samples are applied as bands on the HPTLC plates.
- Chromatography:
 - Stationary Phase: Aluminum plates pre-coated with silica gel 60 F254.
 - Mobile Phase: Toluene: Ethyl Acetate: Glacial Acetic Acid.
- Detection:
 - Method: Densitometric scanning.
 - Wavelength: 294 nm.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Human Plasma[8][9]

- Sample Preparation: Protein precipitation using acetonitrile. Paliperidone palmitate was used as an internal standard.[8][9]
- Chromatography:
 - Column: Agilent Eclipse XBD C8 (4.6 mm × 150 mm).[8][9]
 - Mobile Phase: 0.1 M Ammonium acetate buffer and Methanol (40:60 v/v).[8][9]
 - Flow Rate: 1 ml/min.[8]
- Detection:
 - Detector: UV detector.
 - Wavelength: 294 nm.[8][9]

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for teriflunomide determination, as per ICH guidelines.[7][13]



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Caption: Workflow for the validation of a teriflunomide determination method.

This guide provides a comparative overview of various validated methods for the determination of teriflunomide. The choice of method will depend on the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix. For therapeutic drug monitoring and pharmacokinetic studies in biological matrices, LC-MS/MS offers the highest sensitivity and selectivity. For quality control of active pharmaceutical ingredients, RP-HPLC and RP-UHPLC provide robust and reliable results. HPTLC presents a simpler and faster alternative for certain applications.

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